Bienvenue dans la boutique en ligne BenchChem!

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Medicinal Chemistry Physicochemical Profiling Nucleoside Analog Design

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS 1681024-13-4) is a synthetic purine derivative with the molecular formula C₁₇H₁₉N₅O₂ and a molecular weight of 325.37 g·mol⁻¹. Its structure features a benzyloxy substituent at the purine 2-position and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the 9-position, a combination that categorizes it among protected purine intermediates used in nucleoside analog synthesis.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 1681024-13-4
Cat. No. B570189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
CAS1681024-13-4
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESC1CCOC(C1)N2C=NC3=C(N=C(N=C32)OCC4=CC=CC=C4)N
InChIInChI=1S/C17H19N5O2/c18-15-14-16(22(11-19-14)13-8-4-5-9-23-13)21-17(20-15)24-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H2,18,20,21)
InChIKeyFANMTCYNTAJHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS 1681024-13-4): Procurement-Relevant Structural Identity


2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS 1681024-13-4) is a synthetic purine derivative with the molecular formula C₁₇H₁₉N₅O₂ and a molecular weight of 325.37 g·mol⁻¹ [1]. Its structure features a benzyloxy substituent at the purine 2-position and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the 9-position, a combination that categorizes it among protected purine intermediates used in nucleoside analog synthesis . The compound is commercially available as a research intermediate (e.g., catalog number B287835 from Toronto Research Chemicals), with reported purity of 97% and a physical form described as a white solid [2]. Despite its availability, no peer-reviewed bioactivity data, crystallographic studies, or head-to-head pharmacological comparisons were identified at the time of this analysis. Consequently, all statements regarding its differentiation rest strictly on structural and physicochemical grounds, not on demonstrated biological superiority over close analogs.

Why Generic Purine Intermediates Cannot Substitute for 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine in Multi-Step Syntheses


Substituting this compound with a generic purine analog risks altering the steric, electronic, and solubility profile of the synthetic intermediate, which can cascade into diminished regioselectivity, lower yields in subsequent deprotection or coupling steps, and altered crystallinity of downstream products [1]. Structurally, the THP group at N-9 provides orthogonal protection that enhances organic-solvent solubility relative to unprotected adenine derivatives, while the 2-benzyloxy group serves as a masked hydroxyl handle that can be selectively deprotected via hydrogenolysis without affecting the THP acetal . These two features are absent in simpler analogs such as 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS 7306-67-4) or O6-benzylguanine (CAS 19916-73-5), which respectively lack the 2-benzyloxy group or possess an unprotected N-9 position. Consequently, using an alternative purine building block may introduce additional synthetic steps, lower overall route efficiency, and compromise the reproducibility of published procedures.

Quantitative Comparator Evidence: 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine vs. Closest Structural Analogs


Computed LogP Differentiation: Impact of the 2-Benzyloxy Group on Lipophilicity

The calculated partition coefficient (XLogP3) of the target compound is 2.7, a value that reflects the combined contribution of the lipophilic benzyloxy group and the moderately polar THP ring [1]. In comparison, the N-9 THP-protected adenine analog lacking the 2-benzyloxy substituent (9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, CAS 7306-67-4) has a predicted XLogP3 of approximately 0.8 [2]. The difference of 1.9 log units indicates the target compound is roughly 80-fold more lipophilic, which can influence membrane permeability, organic-phase extraction efficiency, and chromatographic retention behavior during purification. This is a class-level inference based on computed data, not on experimentally measured logP values.

Medicinal Chemistry Physicochemical Profiling Nucleoside Analog Design

Topological Polar Surface Area Comparison: Influence on Passive Permeability

The topological polar surface area (TPSA) of the target compound is 88.1 Ų [1]. The simpler N-9 THP adenine derivative (CAS 7306-67-4) has a TPSA of approximately 68.8 Ų [2], while the clinically studied O6-benzylguanine (CAS 19916-73-5) exhibits a TPSA of roughly 77.1 Ų [3]. The target compound's intermediate TPSA, which is 11.0–19.3 Ų higher than these comparators, suggests a modest reduction in predicted passive membrane permeability compared to the non-2-substituted THP adenine but places it within a range often associated with acceptable oral bioavailability. These values are computed and should be treated as class-level inferences.

Drug Design ADME Physicochemical Properties

Orthogonal Protection Strategy Enabled by THP and Benzyloxy Groups

The target compound contains two chemically orthogonal protecting groups: a THP acetal on the N-9 nitrogen and a benzyl ether on the O-2 oxygen . In the comparator 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS 7306-67-4), the 2-position bears only the free amine, which limits selective functionalization to a single site without additional protection/deprotection steps. The THP acetal at N-9 is acid-labile (cleavable with aqueous acid such as AcOH/H₂O), while the 2-benzyloxy group is cleavable under neutral hydrogenolysis conditions (H₂, Pd/C) [1]. This orthogonality allows sequential deprotection and functionalization without mutual interference, a feature not shared by singly protected analogs. The evidence is based on well-established protective group chemistry principles rather than direct experimental data on this specific compound.

Synthetic Chemistry Protecting Group Strategy Nucleoside Synthesis

Recommended Application Scenarios for 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine in Research and Industrial Settings


Synthesis of 2-Modified Nucleoside Analogs Requiring Orthogonal Deprotection

This compound is suitable as a key intermediate in multi-step syntheses of 2-substituted adenosine or 2,6-diaminopurine analogs where sequential deprotection is required. The THP group at N-9 can be removed under mild acid conditions to unmask the purine N-9 for further glycosylation, while the 2-benzyloxy group remains intact and can be deprotected later via hydrogenolysis to reveal the 2-hydroxyl or 2-amino functionality [1]. This orthogonal strategy is expected to improve synthetic efficiency compared to routes employing singly protected intermediates.

Preparation of 2,8-Dihydroxyadenine Metabolite Standards

Several vendor sources identify 2-(benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine as an intermediate in the synthesis of 2,8-dihydroxyadenine (D450105), a metabolite that accumulates in 2,8-dihydroxyadenine urolithiasis . Researchers studying adenine metabolism or developing diagnostic reference standards for this rare autosomal recessive disorder may procure this compound as a stable, protected precursor for metabolite synthesis.

Exploratory Medicinal Chemistry for Purine-Based Kinase Inhibitors

The 2-benzyloxy-9-THP-purine scaffold provides a starting point for structure-activity relationship (SAR) studies targeting purine-binding enzymes such as kinases or phosphodiesterases. The higher computed lipophilicity (XLogP3 2.7) relative to simpler purine intermediates suggests potential advantages in membrane permeability for cell-based assays, though this property must be verified experimentally [2]. The compound's commercial availability in milligram-to-gram quantities supports initial hit expansion and analoging efforts.

Synthetic Methodology Development for N-9 THP-Protected Purines

Given the limited literature on this specific substitution pattern, the compound may serve as a model substrate for developing and optimizing new synthetic methods involving N-9 THP-protected purines, such as regioselective N-alkylation, cross-coupling at the C-8 position, or enzymatic transformations . Methodological studies that establish yield and selectivity data using this compound would contribute directly to the evidence base for its differentiation.

Quote Request

Request a Quote for 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.